3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid
Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid is a phenolic compound known for its diverse biological activities. It is structurally characterized by a hydroxy and methoxy group attached to a phenyl ring, which is further connected to a lactic acid moiety. This compound is often studied for its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor, such as 4-hydroxy-3-methoxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Hydrogenation: The resulting product is then subjected to hydrogenation using a catalyst like palladium on carbon to reduce the double bond.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological approaches using microbial fermentation may also be explored for sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid.
Caffeic Acid: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid.
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of a phenolic hydroxyl group, methoxy group, and lactic acid moiety allows it to exhibit a broad spectrum of bioactivities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-11(15,10(13)14)6-7-3-4-8(12)9(5-7)16-2/h3-5,12,15H,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNLUYGFVUZDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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